Malvin -

Malvin

Catalog Number: EVT-1549664
CAS Number:
Molecular Formula: C29H35O17+
Molecular Weight: 655.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Malvin is an anthocyanin cation that is malvidin carrying two beta-D-glucosyl residues at positions 3 and 5. It has a role as a biological pigment and a metabolite. It is an anthocyanin cation and a beta-D-glucoside. It derives from a malvidin.
Overview

Malvin is a naturally occurring compound belonging to the anthocyanin family, specifically classified as a diglucoside of malvidin. It is characterized by the presence of two beta-D-glucosyl residues attached at positions 3 and 5 of the malvidin structure. This compound is primarily responsible for the pigmentation in various plants and fruits, contributing to their vibrant colors. Malvin is particularly abundant in species such as Malva sylvestris (common mallow), Primula, and Rhododendron .

Source

Malvin is predominantly derived from natural sources, including red grapes, which are significant in wine production, and various berries such as blueberries and saskatoon berries. It can also be found in certain food items like peaches. The presence of malvin in these plants not only serves aesthetic purposes but also plays roles in attracting pollinators and providing health benefits due to its antioxidant properties .

Classification

Malvin is classified under the broader category of anthocyanins, which are water-soluble pigments responsible for red, purple, and blue colors in many fruits, vegetables, and flowers. These compounds are known for their antioxidant activity and potential health benefits .

Synthesis Analysis

Methods

The synthesis of malvin typically involves the glycosylation of malvidin, where glucose molecules are added to the malvidin backbone. This process can be achieved through enzymatic methods using glycosyltransferases or through chemical synthesis involving protecting group strategies to manage reactive sites during the glycosylation reaction.

Technical Details

  1. Enzymatic Synthesis: This method utilizes specific enzymes to catalyze the transfer of glucose from a donor molecule to malvidin. The conditions for this reaction must be carefully controlled to ensure high yields and selectivity.
  2. Chemical Synthesis: Involves multiple steps including:
    • Protection of hydroxyl groups on malvidin.
    • Activation of glucose for nucleophilic attack.
    • Deprotection to yield malvin.

These methods allow for the production of malvin with varying degrees of purity and yield based on reaction conditions such as temperature, pH, and reaction time .

Molecular Structure Analysis

Structure

Malvin has a complex molecular structure characterized by its anthocyanidin core (malvidin) with two glycosyl residues. The molecular formula for malvin is C29H35O17C_{29}H_{35}O_{17}, indicating it contains a significant number of oxygen atoms typical for glycosides.

Data

  • Molecular Weight: Approximately 629.58 g/mol
  • Chemical Structure: The structure features multiple hydroxyl groups that contribute to its solubility and reactivity, as well as its ability to form stable complexes with metal ions .
Chemical Reactions Analysis

Reactions

Malvin undergoes various chemical reactions depending on environmental conditions such as pH:

  • Acidic Conditions: Malvin can react with hydrogen peroxide to form malvone.
  • Basic Conditions: Under neutral conditions, it can yield a product involving acylated glucosides.

These reactions highlight the versatility of malvin in different chemical environments, making it an interesting subject for further study in both natural product chemistry and food science .

Technical Details

The reaction pathways can be influenced by factors such as:

  • pH levels
  • Temperature
  • Presence of catalysts or other reactants

These factors determine the stability and reactivity of malvin in various applications .

Mechanism of Action

Process

The mechanism by which malvin exerts its biological effects primarily involves its role as an antioxidant. Malvin can scavenge free radicals due to its phenolic structure, thereby preventing oxidative stress in biological systems.

Data

Research indicates that anthocyanins like malvin may contribute to health benefits such as reducing inflammation and improving cardiovascular health through their antioxidant properties. The exact pathways involve complex interactions with cellular signaling mechanisms that regulate oxidative stress responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Malvin exhibits red coloration in slightly acidic solutions and shifts to blue in basic solutions due to structural changes.
  • Solubility: Highly soluble in water due to its glycosidic nature.

Chemical Properties

  • Stability: Stability varies with pH; more stable in acidic conditions.
  • Reactivity: Reacts with oxidizing agents like hydrogen peroxide under specific conditions.

These properties make malvin a valuable compound in both natural pigment applications and potential therapeutic contexts .

Applications

Malvin has several scientific uses:

  • Food Industry: Used as a natural colorant in beverages and food products due to its vibrant coloration.
  • Pharmaceuticals: Explored for potential health benefits related to its antioxidant properties.
  • Research: Utilized as a marker in studies related to ancient food practices and archaeology, notably found in ancient wine residues .

Properties

Product Name

Malvin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C29H35O17+

Molecular Weight

655.6 g/mol

InChI

InChI=1S/C29H34O17/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33)/p+1/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-/m1/s1

InChI Key

CILLXFBAACIQNS-BTXJZROQSA-O

SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Synonyms

malvidin 3,5-diglucoside
malvin

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

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